Hellebrigenin
Overview
Description
Hellebrigenin is a bufadienolide, a type of cardioactive steroid, isolated from traditional Chinese medicine sources such as the skin of Bufo bufogargarizans Cantor or Duttaphrynus melanostictus . It has been reported to exhibit significant anti-cancer activity, particularly in colorectal cancer cells .
Mechanism of Action
Target of Action
Hellebrigenin, also known as Bufotalidin, primarily targets the sodium pump (Na+/K±ATPase) . This pump is a key player in cell adhesion and its aberrant expression and activity are implicated in the development and progression of different cancers .
Mode of Action
This compound interacts with its target by binding to the Na+/K±ATPase . This binding elicits marked effects on cancer cells . It induces DNA damage and cell cycle G2/M arrest . Moreover, it triggers mitochondria-mediated apoptosis .
Biochemical Pathways
This compound affects multiple biochemical pathways. It reduces the phosphorylation of ERK, p38, and JNK, indicating that it triggers caspase-mediated apoptosis by downregulating the MAPK signaling pathway . Furthermore, it specifically suppresses the expression of XIAP to execute its pro-apoptotic activities .
Pharmacokinetics
It’s known that this compound and its glycoside form, hellebrin, display similar in vitro growth inhibitory effects in cancer cells . This suggests that the aglycone form, this compound, might have similar ADME properties as Hellebrin.
Result of Action
This compound exerts cytotoxic effects in cancer cells through cell cycle arrest at the G2/M phase and downregulation of cell cycle-related proteins . It also causes activation of PARP and caspase 3, 8, and 9, followed by downregulation of antiapoptotic proteins (Bcl-2 and Bcl-xL) and upregulation of pro-apoptotic proteins (Bax and Bak) .
Action Environment
It’s known that the compound’s action can be influenced by the cellular environment, such as the presence of other signaling molecules and the state of the target cells
Biochemical Analysis
Biochemical Properties
Hellebrigenin has been shown to interact with the alpha subunits of the Na+/K±ATPase . This interaction is believed to activate multiple signaling cascades, especially in cancer cells . Hydroxylation and dehydrogenation are the major metabolic pathways of bufadienolides like this compound in human liver microsomes .
Cellular Effects
This compound has been found to have potent cytotoxic effects on cancer cells, including colorectal cancer cells and breast cancer cells . It triggers apoptosis via the intrinsic pathway, leading to a reduction of mitochondrial membrane potential . It also induces excessive reactive oxygen species, leading to cell apoptosis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the alpha subunits of the Na+/K±ATPase . This binding is believed to activate multiple signaling cascades, particularly in cancer cells . It also causes a dramatic reduction in the oxygen consumption rate in treated cells, reflecting a direct impact on mitochondrial oxidative phosphorylation .
Metabolic Pathways
This compound is involved in the metabolic pathways of hydroxylation and dehydrogenation in human liver microsomes . CYP3A4 is the major metabolic enzyme involved, while CYP2D6 only mediates the dehydrogenation reaction .
Subcellular Localization
Given its interactions with the Na+/K±ATPase, it’s likely that it localizes to the plasma membrane where this enzyme is found .
Preparation Methods
Chemical Reactions Analysis
Hellebrigenin undergoes several types of chemical reactions, including:
Substitution: This compound can participate in substitution reactions, particularly at positions 19 and 3 of its structure.
Common reagents and conditions used in these reactions include various oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Hellebrigenin has a wide range of scientific research applications:
Comparison with Similar Compounds
Hellebrigenin is similar to other bufadienolides such as hellebrin, helleborein, and helleborin . this compound is unique in its higher binding affinity for the alpha1beta1 complex of Na+/K±ATPase compared to other bufadienolides . This higher affinity contributes to its potent anti-cancer activity .
Similar compounds include:
Hellebrin: The glycoside form of this compound with similar anti-cancer properties.
Helleborein: Another bufadienolide with cardiotonic properties.
Helleborin: A related compound with similar chemical structure and biological activity.
This compound’s unique properties and potent biological activity make it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-3,5,14-trihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13-14,16-19,26,28-29H,4-12H2,1H3/t16-,17+,18-,19+,21+,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKPTWJPKVSGJB-XHCIOXAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963594 | |
Record name | 3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465-90-7 | |
Record name | Hellebrigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hellebrigenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hellebrigenin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bufa-20,22-dienolide, 3,5,14-trihydroxy-19-oxo-, (3β,5β)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary source of Bufotalidin and what other similar compounds are found alongside it?
A1: Bufotalidin, also known as Hellebrigenin, is a bufadienolide primarily found in the parotoid gland secretions and skin of various toad species. [, , ] For instance, it has been isolated from the European toad (Bufo bufo bufo) [], the Japanese toad (Bufo formosus) [], and the Argentine toad (Bufo arenarum) []. It often occurs alongside other bufadienolides like Bufalin, Marinobufagin, Telocinobufagin, and Bufotalinin. [, , ] Interestingly, Bufotalidin was found to be a major component in an original preparation of Bufotalinin, indicating their close structural relationship. []
Q2: Can you elaborate on the structural connection between Bufotalidin and Bufotalinin based on the provided research?
A2: While both compounds co-occur in certain toad species, research suggests a specific structural link between Bufotalidin and Bufotalinin. [] Experiments using Tetrahydro-hellebrigenin (the tetrahydro derivative of Bufotalidin) and 3-O-Acetyl-tetrahydro-marinobufagin, treated with hydrazine and sodium ethylat, yielded similar products as those obtained when 3-O-Acetyl-tetrahydro-bufotalinin underwent the same treatment. [] This finding strongly supports the hypothesis that Bufotalinin is a 19-oxo derivative of Marinobufagin. Further analysis of Bufotalinin's optical rotation suggests the aldehyde group is likely located at C-10, assuming the standard bufadienolide structure. []
Q3: Besides toads, are there other natural sources where Bufotalidin or its derivatives can be found?
A3: Yes, research indicates that Bufotalidin and related bufadienolides are not exclusive to toads. A study exploring the metabolite profile of the Urginea maritima plant, also known as squill, revealed the presence of Bufotalidin-O-hexoside, a glycoside derivative of Bufotalidin, within the white squill variety. [] This finding suggests a broader distribution of Bufotalidin-related compounds in the plant kingdom, opening avenues for further investigation into their potential biological activities and applications.
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